molecular formula C10H18N2O5 B8652249 tert-butyl 4-nitrooxypiperidine-1-carboxylate

tert-butyl 4-nitrooxypiperidine-1-carboxylate

Katalognummer: B8652249
Molekulargewicht: 246.26 g/mol
InChI-Schlüssel: BWXBHTGSZFJVTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-butyl 4-nitrooxypiperidine-1-carboxylate: is an organic compound that belongs to the class of piperidinecarboxylates. This compound is characterized by the presence of a tert-butyl group, a nitrooxy group, and a piperidine ring. It is primarily used in research and development due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(nitrooxy)piperidine-1-carboxylate typically involves the nitration of tert-butyl 4-hydroxypiperidine-1-carboxylate. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the rate of nitration and to prevent decomposition of the product.

Industrial Production Methods: In an industrial setting, the production of tert-butyl 4-(nitrooxy)piperidine-1-carboxylate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: tert-butyl 4-nitrooxypiperidine-1-carboxylate can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.

    Reduction: The nitrooxy group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrooxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of tert-butyl 4-aminopiperidine-1-carboxylate.

    Substitution: Formation of various substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: tert-butyl 4-nitrooxypiperidine-1-carboxylate is used as a building block in organic synthesis. It is valuable for the preparation of complex molecules and for studying reaction mechanisms.

Biology: In biological research, this compound is used to study the effects of nitrooxy groups on biological systems. It can serve as a model compound for investigating the behavior of nitrooxy-containing drugs.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its unique structure allows for the exploration of new drug candidates with improved efficacy and reduced side effects.

Industry: In the industrial sector, tert-butyl 4-(nitrooxy)piperidine-1-carboxylate is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of tert-butyl 4-(nitrooxy)piperidine-1-carboxylate involves the interaction of the nitrooxy group with biological targets. The nitrooxy group can release nitric oxide, which is a signaling molecule involved in various physiological processes. The compound may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects.

Vergleich Mit ähnlichen Verbindungen

    Tert-butyl 4-hydroxypiperidine-1-carboxylate: This compound lacks the nitrooxy group and is used as a precursor in the synthesis of tert-butyl 4-(nitrooxy)piperidine-1-carboxylate.

    Tert-butyl 4-aminopiperidine-1-carboxylate: This compound is formed by the reduction of tert-butyl 4-(nitrooxy)piperidine-1-carboxylate and has different chemical properties and applications.

    Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: This compound is used as an intermediate in the synthesis of fentanyl and related derivatives.

Uniqueness: tert-butyl 4-nitrooxypiperidine-1-carboxylate is unique due to the presence of the nitrooxy group, which imparts distinct chemical and biological properties. This group allows for the release of nitric oxide, making the compound valuable for studying nitric oxide-related processes and for developing nitric oxide-releasing drugs.

Eigenschaften

Molekularformel

C10H18N2O5

Molekulargewicht

246.26 g/mol

IUPAC-Name

tert-butyl 4-nitrooxypiperidine-1-carboxylate

InChI

InChI=1S/C10H18N2O5/c1-10(2,3)16-9(13)11-6-4-8(5-7-11)17-12(14)15/h8H,4-7H2,1-3H3

InChI-Schlüssel

BWXBHTGSZFJVTC-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CCC(CC1)O[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.